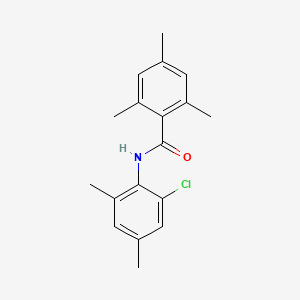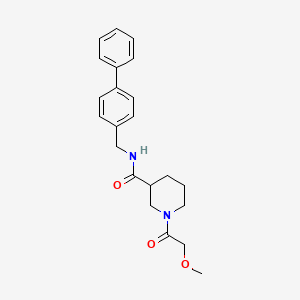![molecular formula C13H18N4O2S2 B5669131 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that can include condensation reactions, nucleophilic substitutions, and cyclization steps to form the core pyrimidine structure, followed by modifications to introduce specific functional groups such as the morpholine ring and dithioate moiety. Studies like those conducted by Lei et al. (2017) and Jakubkienė et al. (2003) provide insights into methods for constructing complex molecules with pyrimidine and morpholine components through efficient and green synthetic pathways (Lei et al., 2017) (Jakubkienė et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing the spatial arrangement of atoms and the electronic environment within the molecule. Orozco et al. (2008) and Bowes et al. (2003) have provided detailed analyses of similar compounds, highlighting the planarity of the pyrimidine rings and the hydrogen bonding patterns that contribute to their stability and reactivity (Orozco et al., 2008) (Bowes et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, influenced by the functional groups present. For example, the morpholine moiety can engage in nucleophilic substitution reactions, while the pyrimidine core can undergo various ring transformations and participate in the formation of heterocyclic compounds. Studies by Dotsenko et al. (2016) explore reactions involving aminomethylation processes that demonstrate the versatility and reactivity of related structures (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystal structures, are crucial for understanding their behavior in various environments and applications. The crystalline forms can influence the compound's stability, reactivity, and suitability for specific applications. Research like that by Kant et al. (2014) provides valuable information on the crystal structure and physical characteristics of similar compounds (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and susceptibility to oxidation or reduction, are defined by the molecular structure. The presence of electron-donating and withdrawing groups within the molecule can significantly affect these properties, leading to a wide range of chemical behaviors. Insights into these aspects can be gleaned from studies on related compounds and their reactions, as detailed in the research by Verma et al. (2012) on the synthesis of highly functionalized derivatives through regioselective synthesis techniques (Verma et al., 2012).
Propriétés
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c1-9-7-10(2)15-12(14-9)16-11(18)8-21-13(20)17-3-5-19-6-4-17/h7H,3-6,8H2,1-2H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOVYLFZDYKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CSC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)
![3-(rel-(3S,4R)-3-cyclopropyl-4-{[(5-methyl-2-pyrazinyl)carbonyl]amino}-1-pyrrolidinyl)propanoic acid hydrochloride](/img/structure/B5669061.png)

![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
